1-(Pyridin-3-yl)piperidine-4-carboxylic acid
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Description
1-(Pyridin-3-yl)piperidine-4-carboxylic acid is a compound that can be considered as a derivative of piperidine with a pyridine moiety attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position. This structure suggests potential for interaction with biological systems, possibly as a ligand for receptors or enzymes due to the presence of both the basic nitrogen of the pyridine and the acidic carboxylic group.
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored through various methods. One approach involves a one-pot cascade synthesis using biocatalytic processes, which can yield enantiomerically pure chiral mono- and disubstituted piperidines from keto acids or keto aldehydes . Another method for synthesizing disubstituted piperidines includes a one-pot oxidative decarboxylation-beta-iodination of amino acids, which allows for the introduction of different substituents at the C-2 position . Additionally, a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles followed by hydrolysis has been used to generate a library of fused pyridine carboxylic acids .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(Pyridin-3-yl)piperidine-4-carboxylic acid has been studied using various spectroscopic techniques. For instance, the vibrational spectral analysis of 1-(pyrid-4-yl)piperazine, a related compound, was carried out using FT-IR and FT-Raman spectroscopy, and its molecular structure was determined by X-ray crystallography . Similarly, the crystal and molecular structure of a 1:1 complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid was studied by X-ray diffraction, FTIR, and NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be influenced by the presence of functional groups. For example, the phosphonoalkyl substituents on piperidine-2-carboxylic acids have been shown to confer potent NMDA receptor antagonist activity, which is relevant for therapeutic applications . The coordination of pyridine carboxylic acids with various metals has also been explored, leading to the formation of coordination polymers with different dimensionalities .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure and functional groups. The acid-base properties of 1-(pyrid-4-yl)piperazine were reported, indicating its potential as a solid-supported analogue of 4-N,N-dimethyl-aminopyridine . The diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid revealed insights into the stereochemistry and hydrogen bonding interactions of such compounds . Additionally, the spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol provided information on the hydrogen bonding network and vibrational spectra .
Scientific Research Applications
Cancer Treatment Research
1-(Pyridin-3-yl)piperidine-4-carboxylic acid derivatives have been explored as potential treatments for cancer. A specific compound, 2-methyl piperidine-4-carboxylic acid, has shown effectiveness in inhibiting Aurora A, an enzyme involved in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Piperidine Derivatives
The chemical has been used in the synthesis of various piperidine derivatives. This includes the creation of dihydroquinazolin-4(1H)-ones and polyhydroquinolines, where it functions as a building block in the synthesis process (A. Ghorbani‐Choghamarani & G. Azadi, 2015).
Nanotechnology Applications
In the field of nanotechnology, piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been synthesized for potential use in various chemical reactions (A. Ghorbani‐Choghamarani & G. Azadi, 2015).
Spectroscopic and Quantum Studies
The compound has also been the subject of spectroscopic and quantum mechanical studies. This includes investigations into its spectroscopic properties using techniques like FT-IR, NMR, and UV, as well as quantum chemical methods (P. Devi, A. Bishnoi & S. Fatma, 2020).
Surface Finishing Applications
In industrial applications, derivatives of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid have been used as additives in the electrolytic coloring of anodized aluminum, affecting the throwing power and resistance to atmospheric oxidation (R. Moshohoritou, I. Tsangaraki-Kaplanoglou & C. Kotsira, 1994).
Antimicrobial Research
This compound has been studied for its potential antimicrobial activity. Derivatives of the compound have shown variable and modest activity against bacteria and fungi (N. Patel, S. N. Agravat & Faiyazalam M. Shaikh, 2011).
properties
IUPAC Name |
1-pyridin-3-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEJDCPGBVQIKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612595 |
Source
|
Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |
CAS RN |
330985-24-5 |
Source
|
Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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